1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of amino and phenoxy groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Phenoxylation: The phenoxy groups are introduced at the 2 and 7 positions through etherification reactions using phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of advanced materials such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione involves:
Molecular Targets: The compound can interact with DNA, proteins, and other biomolecules.
Pathways: It may induce apoptosis in cancer cells by intercalating with DNA and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Similar structure but with hydroxyl groups instead of phenoxy groups.
1,4,5,8-Tetraamino-2,7-dimethoxyanthracene-9,10-dione: Similar structure but with methoxy groups instead of phenoxy groups.
Properties
CAS No. |
88600-56-0 |
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Molecular Formula |
C26H20N4O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H20N4O4/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)25(31)20-16(28)12-18(24(30)22(20)26(21)32)34-14-9-5-2-6-10-14/h1-12H,27-30H2 |
InChI Key |
RKTOZJRZKCANSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5)N)N |
Origin of Product |
United States |
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